molecular formula C19H21N5O3S B12164183 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12164183
M. Wt: 399.5 g/mol
InChI Key: HUSORBQJZRFLLY-UHFFFAOYSA-N
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Description

  • This compound has a complex structure, consisting of a spirocyclic diazaspirodecane core with a thiazole ring and a pyridine moiety.
  • It falls under the category of spirocyclic compounds, which often exhibit interesting biological activities.
  • While its exact origin and natural occurrence are not well-documented, synthetic methods have been developed to access it.
  • Preparation Methods

    • One synthetic route involves the condensation of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid with 4-(pyridin-4-yl)-1,3-thiazol-2-amine.
    • The reaction conditions typically involve refluxing the reactants in an appropriate solvent (e.g., DMF or DMSO) with a base (such as potassium carbonate).
    • Industrial production methods may vary, but the compound can be synthesized on a larger scale using similar principles.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and functional groups present.
  • Scientific Research Applications

    • In chemistry, researchers study its reactivity, stereochemistry, and potential applications as a building block for more complex molecules.
    • In biology, investigations focus on its interactions with enzymes, receptors, or other biomolecules.
    • Medicinally, it could serve as a lead compound for drug development, targeting specific pathways.
    • In industry, it might find use in materials science or catalysis.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves binding to specific protein targets or modulating cellular processes.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • While I couldn’t find direct analogs, its unique spirocyclic structure sets it apart.
    • Similar compounds might include other spirocyclic derivatives or thiazole-containing molecules.

    Remember that this information is based on available literature, and further research may reveal additional insights.

    Properties

    Molecular Formula

    C19H21N5O3S

    Molecular Weight

    399.5 g/mol

    IUPAC Name

    2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

    InChI

    InChI=1S/C19H21N5O3S/c1-23-18(27)24(16(26)19(23)7-3-2-4-8-19)11-15(25)22-17-21-14(12-28-17)13-5-9-20-10-6-13/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,21,22,25)

    InChI Key

    HUSORBQJZRFLLY-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4

    Origin of Product

    United States

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